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Compound of Interest

Compound Name: HMPL-689

Cat. No.: B1192938 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amdizalisib (HMPL-689) is a potent, orally bioavailable, and highly selective inhibitor of the

delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] The PI3K/AKT signaling pathway is

a critical regulator of cell growth, proliferation, and survival.[4] Aberrant activation of this

pathway, particularly through the PI3Kδ isoform which is predominantly expressed in

hematopoietic cells, is a hallmark of many B-cell malignancies.[2][3] Amdizalisib's targeted

inhibition of the PI3Kδ/AKT pathway has shown significant promise in preclinical models of

these cancers.[1][5]

However, as with many targeted therapies, the development of drug resistance is a major

clinical challenge.[4][6] Understanding the mechanisms by which cancer cells become resistant

to amdizalisib is crucial for developing strategies to overcome this resistance and improve

patient outcomes. These application notes provide a framework and detailed protocols for

using amdizalisib to establish resistant cell line models and investigate the underlying

molecular mechanisms of resistance.

Mechanism of Action of Amdizalisib
Amdizalisib selectively binds to and inhibits PI3Kδ, a key enzyme in the B-cell receptor (BCR)

signaling pathway.[1] In normal and malignant B-cells, activation of the BCR leads to the

recruitment and activation of PI3Kδ. PI3Kδ then phosphorylates phosphatidylinositol-4,5-
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bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-

trisphosphate (PIP3).[7][8] PIP3 recruits and activates downstream effectors, most notably the

serine/threonine kinase AKT.[4][8] Activated AKT phosphorylates numerous substrates that

promote cell survival, proliferation, and growth.[4] By inhibiting PI3Kδ, amdizalisib blocks the

production of PIP3, leading to the suppression of AKT activation and subsequent induction of

apoptosis in malignant B-cells.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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